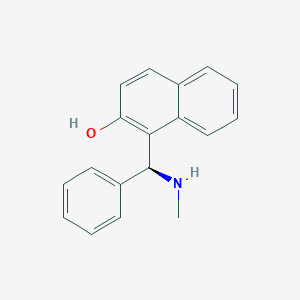
1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring system substituted with a methylamino group and a phenylmethyl group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as acids or bases to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted naphthalenes, quinones, and other functionalized aromatic compounds .
Scientific Research Applications
1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-((4-Methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-OL: This compound has a similar structure but includes a piperazine ring, which imparts different chemical and biological properties.
1-((4-Fluorophenylimino)methyl)naphthalen-2-OL:
Uniqueness: 1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL is unique due to its specific substitution pattern and the presence of the methylamino group, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H17NO |
|---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
1-[(S)-methylamino(phenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H17NO/c1-19-18(14-8-3-2-4-9-14)17-15-10-6-5-7-13(15)11-12-16(17)20/h2-12,18-20H,1H3/t18-/m0/s1 |
InChI Key |
ZVQHRWAHFINXHH-SFHVURJKSA-N |
Isomeric SMILES |
CN[C@@H](C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



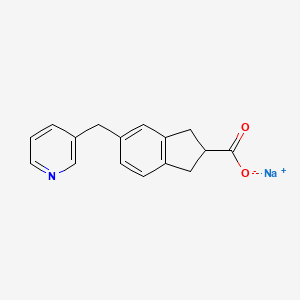
![3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine](/img/structure/B13110316.png)
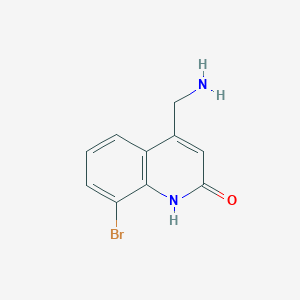
![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
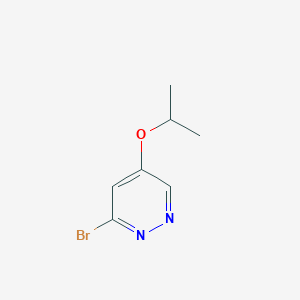
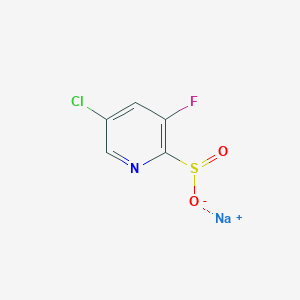
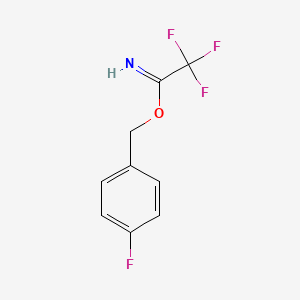
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(methylthio)-5,7-diphenyl-](/img/structure/B13110363.png)

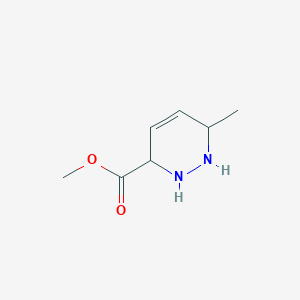
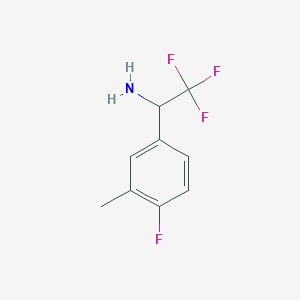
![2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13110391.png)

